1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are a broad class of chemical compounds known for their pharmacological properties. This particular compound features a piperazine ring substituted with a 1-methyl group and a 2-(2-prop-2-enoxyphenoxy)ethyl group, making it a unique and versatile molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol.
Substitution Reactions: The 1-methyl group is introduced through alkylation reactions, often using methyl iodide or methyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiparasitic agent and in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, enzyme inhibition, and signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the complex substituents.
1-Methylpiperazine: Similar to the target compound but without the 2-(2-prop-2-enoxyphenoxy)ethyl group.
4-(2-Phenoxyethyl)piperazine: Contains a phenoxyethyl group but lacks the 1-methyl and prop-2-enoxy substituents
Uniqueness
1-Methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-19-15-6-4-5-7-16(15)20-14-12-18-10-8-17(2)9-11-18;/h3-7H,1,8-14H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZRSOFACTCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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